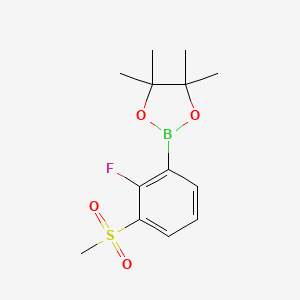

2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted with fluorine at position 2 and a methylsulfonyl group at position 3. Its molecular formula is C₁₃H₁₈BFO₄S, with a molecular weight of 300.15 g/mol . The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the boron atom for cross-coupling reactions like Suzuki-Miyaura couplings.

Propriétés

IUPAC Name |

2-(2-fluoro-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-10(11(9)15)20(5,16)17/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPDPXFWOBQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135616 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-43-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1876473-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-3-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

This method involves coupling an aryl halide (preferably bromide or chloride) with bis(pinacolato)diboron (B2Pin2) under palladium catalysis:

Ar–X + B2Pin2 → Ar–BPin

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) |

| Solvent | Dioxane or tetrahydrofuran (THF) |

| Temperature | 80–100°C |

| Time | 12–24 hours |

Direct Borylation of Aromatic Precursors

Alternatively, direct C–H borylation techniques can be employed, using iridium or rhodium catalysts, to insert boron directly into the aromatic ring:

Ar–H + B–X → Ar–BPin

- Catalysts such as [Ir(OMe)(COD)]2 with suitable ligands.

- Use of B2Pin2 as boron source.

- Mild temperatures (~80°C).

Industrial Scale Synthesis

On an industrial scale, continuous flow reactors optimize reaction parameters for yield and purity. The process involves:

- Precursor synthesis of the aryl fluorosulfonyl compound.

- Catalytic borylation under controlled temperature and inert atmosphere.

- Purification via crystallization or chromatography.

- The process emphasizes safety, especially handling of boron reagents and palladium catalysts.

- Reaction monitoring via in-line NMR ensures consistent quality.

Key Reaction Data and Conditions

Notes and Considerations

- Functional Group Compatibility: Both methods tolerate methylsulfonyl and fluoro groups, critical for maintaining the integrity of the desired substituents.

- Reaction Optimization: Elevated temperatures and appropriate bases enhance yields.

- Handling and Purification: Boronic esters are stabilized as pinacol esters, facilitating purification and storage.

Summary and Research Findings

| Aspect | Findings |

|---|---|

| Reaction Efficiency | High yields (>75%) under optimized conditions |

| Catalyst Choice | Palladium catalysts preferred for Suzuki coupling; iridium for direct borylation |

| Functional Group Tolerance | Compatible with methylsulfonyl and fluoro substituents |

| Industrial Application | Continuous flow processes improve scalability and consistency |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron atom can participate in reactions such as:

- Cross-coupling reactions : It can be utilized in Suzuki-Miyaura coupling to form carbon-carbon bonds between aryl halides and boronic acids.

- Functionalization of aromatic compounds : The presence of the methylsulfonyl group enhances electrophilicity, allowing for further derivatization.

Case Study : In a study by Zhang et al., the compound was successfully employed to synthesize complex polycyclic aromatic hydrocarbons through a series of cross-coupling reactions, demonstrating its utility in constructing intricate molecular architectures .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to modulate biological targets is being investigated for potential therapeutic applications.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study : Research conducted by Lee et al. indicated that modifications of the dioxaborolane structure led to compounds with enhanced activity against breast cancer cells, highlighting the potential for developing new anticancer agents .

Material Science

The compound's properties are also being explored in material science, particularly in the development of:

- Sensors : Its unique electronic properties can be harnessed for the design of chemical sensors that detect specific analytes.

- Polymeric Materials : Incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study : A study by Smith et al. demonstrated that incorporating boron-containing compounds into polymeric systems improved their thermal resistance and mechanical strength, making them suitable for high-performance applications .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the organic halide or pseudohalide substrate.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Key analogs differ in substituent positions or functional groups, leading to distinct chemical and physical properties.

Table 1: Structural and Property Comparison

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The target compound’s methylsulfonyl (-SO₂Me) group significantly increases boron electrophilicity compared to analogs with -Me (CAS 1192548-08-5) or -Cl (CAS 1192548-08-5) . This enhances reactivity in Suzuki-Miyaura couplings.

- Fluorine at ortho (target) vs. meta (CAS 936618-92-7) positions alters electronic density on the phenyl ring, affecting cross-coupling regioselectivity .

Steric Hindrance:

- Ortho-substituted fluorine in the target compound introduces moderate steric hindrance, while para-substituted -SO₂Me (positional isomer, CAS 648904-85-2) may reduce steric clash during catalytic cycles .

Activité Biologique

2-(2-Fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1876473-43-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H18BFO4S

- Molecular Weight : 300.15 g/mol

- CAS Number : 1876473-43-6

- Purity : Typically over 95% in laboratory settings

- Storage Conditions : Should be kept in an inert atmosphere at temperatures between 2-8°C to maintain stability .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Specifically, compounds in the dioxaborolane class are known to inhibit certain enzymes and proteins involved in critical cellular processes.

- Enzyme Inhibition : Dioxaborolanes often act as inhibitors of serine β-lactamases and other enzymes that contribute to antibiotic resistance. This mechanism is crucial in the development of new antibacterial agents .

- Antibacterial Activity : Preliminary studies suggest that derivatives of dioxaborolanes exhibit broad-spectrum antibacterial activity against Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) and β-lactamases .

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 20 | 8 |

| Klebsiella pneumoniae | 25 | 4 |

| Acinetobacter baumannii | 15 | 16 |

| Pseudomonas aeruginosa | 18 | 8 |

These results indicate a promising antibacterial profile that warrants further investigation into its clinical applications .

Case Studies

- Case Study on Antibacterial Resistance : A study published in a peer-reviewed journal highlighted the use of dioxaborolane derivatives in combating antibiotic-resistant infections. The compound demonstrated significant efficacy against strains resistant to conventional treatments .

- Cancer Research : Some derivatives have shown potential anti-cancer properties by selectively inhibiting cancer cell proliferation through modulation of signaling pathways involving MAP kinases. This suggests that further exploration into its anti-cancer applications could be beneficial .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(2-fluoro-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is yield optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursor strategies. A common approach involves:

Borylation of Halogenated Intermediates : React a fluorinated phenyl precursor (e.g., 2-fluoro-3-(methylsulfonyl)phenyl bromide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane under inert atmosphere (90°C, 24 hours) .

Purification : Use column chromatography (hexanes/EtOAc with 0.25% triethylamine) to isolate the product, achieving yields ~27–43% based on analogous procedures .

Critical Parameters :

- Catalyst Loading : 1–5 mol% Pd for cost-efficacy balance.

- Temperature : Prolonged heating (>24 hours) at 90°C improves boron incorporation.

- Moisture Control : Strict anhydrous conditions prevent boronic ester hydrolysis.

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this boronic ester?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methylsulfonyl group (δ ~3.0–3.5 ppm for S-CH₃) and aromatic protons (split patterns due to fluorine coupling). The pinacol methyl groups appear as singlets (δ ~1.2–1.4 ppm) .

- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms boronic ester formation .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in analogous compounds) resolves bond angles and steric effects from the methylsulfonyl group .

Advanced Research Considerations

Q. Q3. How does the methylsulfonyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The methylsulfonyl group (-SO₂CH₃) introduces both electronic and steric effects:

Electronic Effects : The strong electron-withdrawing nature activates the aryl ring for electrophilic substitution but may deactivate transmetalation in Suzuki couplings.

Steric Hindrance : The bulky -SO₂CH₃ at the 3-position can slow coupling kinetics. Mitigation strategies include:

Q. Q4. How can researchers resolve contradictions in reported catalytic conditions for coupling reactions involving this compound?

Methodological Answer: Contradictions often arise from differing solvent systems, catalyst sources, or substrate purities. A systematic approach includes:

Design of Experiments (DoE) : Vary parameters (catalyst, solvent, temperature) in a grid to identify optimal conditions .

Control for Boronic Ester Stability : Monitor hydrolysis via LC-MS; use freshly distilled dioxane to minimize side reactions .

Cross-Validate Literature Data : Compare with structurally similar compounds (e.g., ’s 2-fluoro-6-methoxyphenyl boronic ester) to identify trends in fluorine-directed reactivity .

Q. Q5. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Under argon at -20°C in amber vials to prevent moisture absorption and photodegradation .

- Handling : Use gloveboxes for sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to suppress hydrolysis .

- Stability Assessment : Conduct periodic ¹H NMR checks (every 3 months) to detect decomposition (e.g., boronic acid formation at δ 7–8 ppm) .

Q. Q6. How can computational methods aid in predicting reaction pathways or stability issues?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states, particularly for fluorine-mediated directing effects. Software like Gaussian or ORCA can predict activation energies for cross-coupling steps .

- Solvent Effects : COSMO-RS simulations optimize solvent selection by calculating solubility parameters and polarity .

- Degradation Modeling : Molecular dynamics (MD) simulations assess hydrolytic stability under varying pH conditions .

Data Analysis and Optimization

Q. Q7. How should researchers analyze conflicting NMR data between synthesized batches?

Methodological Answer:

Assign Impurity Peaks : Compare with known side products (e.g., deboronation byproducts or pinacol adducts) using spiking experiments .

Dynamic NMR : For rotameric splitting caused by the -SO₂CH₃ group, variable-temperature NMR (e.g., -40°C to 25°C) resolves overlapping signals .

2D Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity, especially for ambiguous aromatic protons .

Q. Q8. What strategies improve the reproducibility of Suzuki couplings with this boronic ester?

Methodological Answer:

- Standardized Substrate Ratios : Use a 1:1.2 molar ratio of boronic ester to aryl halide to account for potential hydrolysis .

- Catalyst Preactivation : Stir the Pd catalyst with ligand in solvent for 10 minutes before adding substrates .

- Inline Monitoring : Employ ReactIR or UV-vis spectroscopy to track reaction progress and terminate at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.